Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
CAS No.: 1044148-88-0
Cat. No.: VC8042160
Molecular Formula: C15H20Cl2N2O4
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1044148-88-0 |
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Molecular Formula | C15H20Cl2N2O4 |
Molecular Weight | 363.2 g/mol |
IUPAC Name | tert-butyl N-(2,6-dichloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Standard InChI | InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3 |
Standard InChI Key | YYJYBIUKRLKJOI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central pyridine ring substituted at the 2- and 6-positions with chlorine atoms, a fluorine atom at the 3-position, and an imidodicarbonic acid ester moiety at the 4-position. The ester groups consist of two tert-butyl (1,1-dimethylethyl) units, contributing to its steric bulk and lipophilicity. The structural formula is illustrated below:
Structural Formula:
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Pyridine Core: 2,6-Dichloro-3-fluoro-4-pyridinyl
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Ester Groups: 1,3-Bis(tert-butoxycarbonyl)
This configuration enhances resistance to hydrolysis, a trait critical for intermediates in multi-step syntheses .
Nomenclature and Synonyms
The systematic IUPAC name reflects its functional groups and substitution pattern:
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Primary Name: Imidodicarbonic acid, 2-(2,6-dichloro-3-fluoro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
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Synonyms:
Synthesis and Manufacturing
Supplier | Location | Advantage |
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Shanghai Haohong Pharmaceutical Co., Ltd. | China | Large-scale production |
Commedx | China | Custom synthesis |
These suppliers cater to pharmaceutical and research sectors, emphasizing the compound’s role as a specialty intermediate .
Physicochemical Properties
Thermal Stability
The compound’s high predicted boiling point (428.7 \pm 55.0 \, ^\circ\text{C}) and density () indicate suitability for high-temperature reactions. Such properties align with tert-butyl esters’ known thermal resilience, which decompose only above 300 \, ^\circ\text{C} .
Solubility and Reactivity
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Solubility: Likely low in polar solvents (e.g., water) due to tert-butyl groups, favoring organic media like dichloromethane or tetrahydrofuran.
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Reactivity: Susceptible to nucleophilic attack at the carbamate carbonyl, enabling functional group interconversions .
Applications and Research Frontiers
Pharmaceutical Intermediates
The structural similarity to pyridine-based antitumor agents (e.g., 2,4-diphenyl-6-aryl pyridines) suggests potential as a precursor in oncology drug development . For instance, dihydroxylated pyridine derivatives exhibit topoisomerase II inhibition, a mechanism leveraged in chemotherapeutics like etoposide . While direct evidence is lacking, the chlorine and fluorine substituents may enhance bioactivity by modulating electron distribution and binding affinity .
Agrochemical Uses
Chlorinated pyridines are prevalent in herbicides and insecticides. The fluorine atom could improve metabolic stability, a strategy employed in modern agrochemical design .
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